

establishing the absolute configuration of tetrahydro-2H-pyran-3-ylacetic acid

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Compound of Interest

Compound Name: tetrahydro-2H-pyran-3-ylacetic
acid

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A definitive guide to establishing the absolute configuration of **tetrahydro-2H-pyran-3-ylacetic acid** is essential for researchers in drug development and stereoselective synthesis. The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is critical as enantiomers can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative overview of the primary analytical techniques used to determine the absolute configuration of the target molecule, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate method for determining the absolute configuration of **tetrahydro-2H-pyran-3-ylacetic acid** depends on several factors, including the physical state of the sample, the amount of material available, and the required accuracy. The three main techniques—X-ray crystallography, chiroptical spectroscopy (specifically Vibrational Circular Dichroism), and Nuclear Magnetic Resonance (NMR) spectroscopy—each offer distinct advantages and disadvantages.

Method	Principle	Sample Requirements	Typical Timeframe	Advantages	Disadvantages
X-Ray Crystallography	Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. ^[1] ^[2]	High-quality single crystal (0.1-0.5 mm). [1] May require derivatization with a heavy atom.	Days to weeks (including crystallization)	Provides unambiguous determination of the absolute configuration. [1][3]	Crystal growth can be challenging for small, flexible molecules. ^[1] Requires the sample to be in a crystalline form.
Vibrational Circular Dichroism (VCD)	Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. ^[4] ^[5]	1-10 mg of pure enantiomer dissolved in a suitable solvent (e.g., CDCl ₃ , DMSO-d ₆). ^[6]	1-3 days (including spectral acquisition and quantum chemical calculations)	Applicable to molecules in solution, providing conformational information. [4][7] Does not require crystallization. [5]	Requires access to a specialized VCD spectrometer and expertise in quantum chemical calculations. [7]

NMR Spectroscopy (Mosher's Method)	Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA) and analysis of the differences in ¹ H NMR chemical shifts. [8] [9]	~5 mg of the chiral acid and the chiral derivatizing agent.	1-2 days (including derivatization and NMR analysis)	Relatively rapid and uses standard NMR instrumentation. [9] Does not require crystallization	Indirect method that relies on empirical models of conformation. [8] Derivatization may be challenging or may not produce significant chemical shift differences.

Experimental Protocols

X-Ray Crystallography

Objective: To obtain the absolute configuration of **tetrahydro-2H-pyran-3-ylacetic acid** by analyzing its single crystal structure.

Methodology:

- Crystallization:
 - Dissolve the enantiomerically pure **tetrahydro-2H-pyran-3-ylacetic acid** in a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) to screen for crystallization conditions.
 - Employ slow evaporation, vapor diffusion, or cooling crystallization techniques.
 - If the parent acid does not crystallize well, consider forming a salt with a chiral amine or an ester with a molecule containing a heavy atom (e.g., p-bromophenacyl bromide) to facilitate crystallization and enhance anomalous dispersion effects.[\[2\]](#)

- Data Collection:
 - Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
 - Collect diffraction data using a suitable X-ray source (e.g., Cu-K α or Mo-K α radiation).
- Structure Solution and Refinement:
 - Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data.
- Absolute Configuration Determination:
 - Determine the absolute configuration by analyzing the anomalous scattering effects, typically by calculating the Flack parameter.^[1] A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with the theoretically calculated spectrum.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5 mg of the enantiomerically pure **tetrahydro-2H-pyran-3-ylacetic acid** in 200 μ L of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an IR-transparent cell.
- Spectral Acquisition:
 - Record the IR and VCD spectra of the sample using a VCD spectrometer.
 - Acquire spectra over a suitable spectral range, typically from 2000 to 1000 cm⁻¹.

- Quantum Chemical Calculations:
 - Perform a conformational search for the target molecule using molecular mechanics or semi-empirical methods.
 - For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
 - Calculate the IR and VCD spectra for each conformer.
 - Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
- Comparison and Assignment:
 - Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.
 - The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.[\[7\]](#)

NMR Spectroscopy (Modified Mosher's Method)

Objective: To determine the absolute configuration by forming diastereomeric esters and analyzing their ¹H NMR spectra.

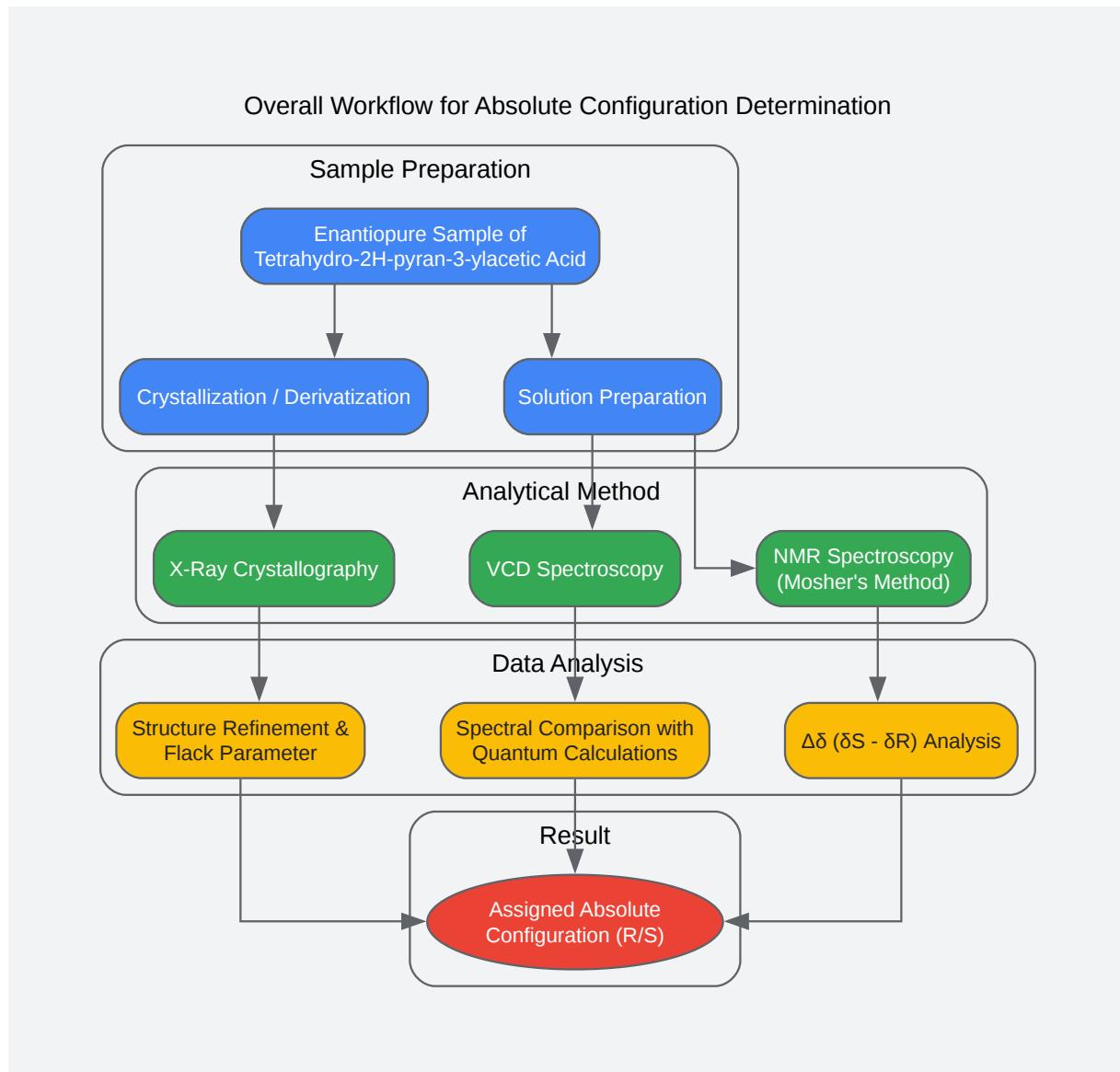
Methodology:

- Derivatization:
 - In two separate reactions, convert the enantiomerically pure **tetrahydro-2H-pyran-3-ylacetic acid** into its methyl ester.
 - React the methyl ester with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)- and (S)-MTPA-Cl, Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) to form the respective diastereomeric Mosher esters.

- NMR Analysis:
 - Acquire ^1H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
 - Assign the proton signals for both diastereomers, focusing on the protons of the tetrahydro-2H-pyran ring and the acetate moiety.
- Data Analysis:
 - Calculate the chemical shift differences ($\Delta\delta$) for corresponding protons in the two diastereomers ($\Delta\delta = \delta\text{S} - \delta\text{R}$).
 - Based on the established Mosher's method model, protons on one side of the MTPA plane will exhibit a positive $\Delta\delta$, while those on the other side will have a negative $\Delta\delta$.
 - The spatial arrangement of positive and negative $\Delta\delta$ values allows for the assignment of the absolute configuration at the chiral center.[\[8\]](#)

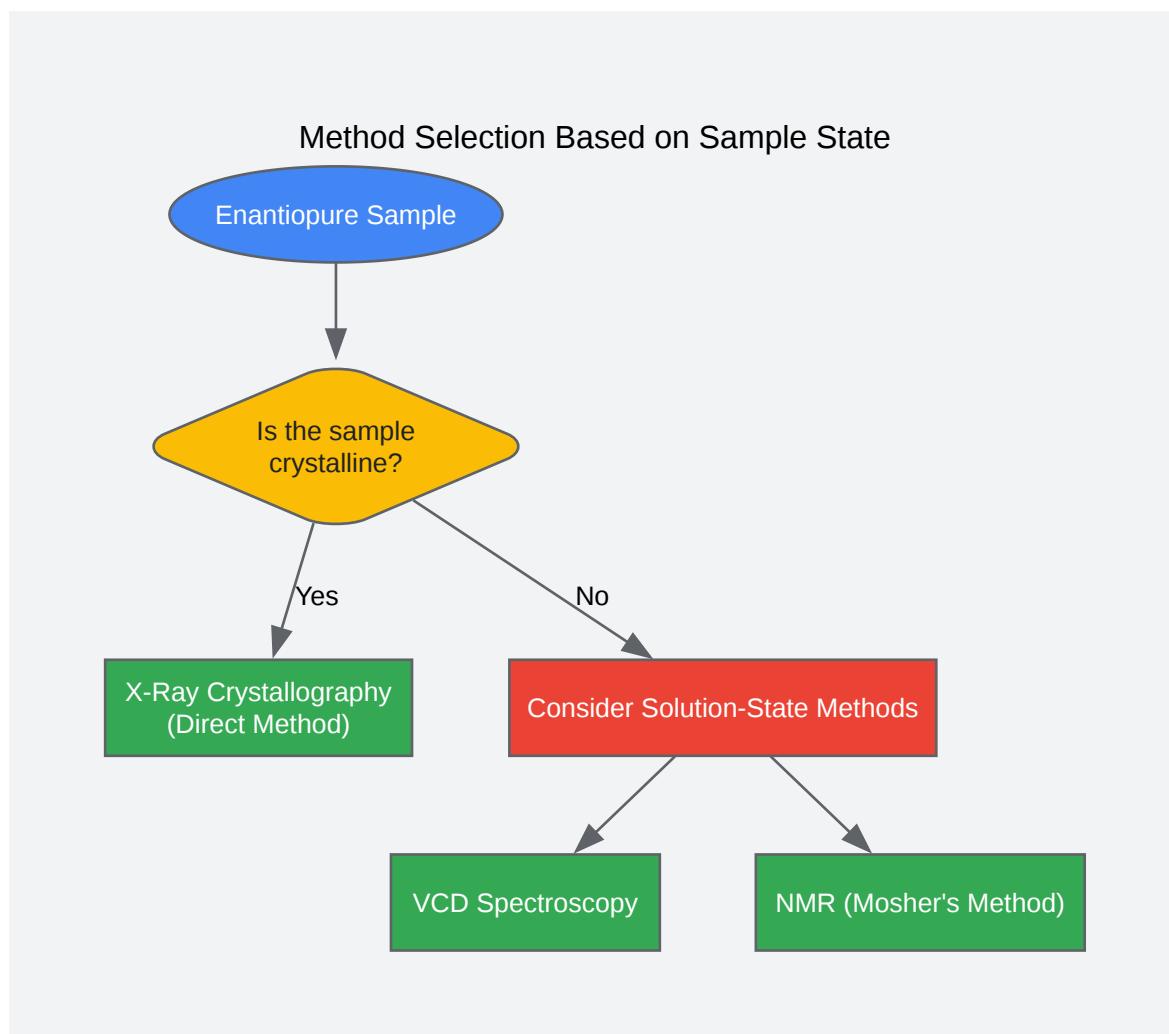
Visualizing the Workflow and Method Selection

The following diagrams illustrate the general workflow for determining the absolute configuration and a decision-making process for selecting the most suitable method.



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General workflow for absolute configuration determination.



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Decision tree for method selection.

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